Methyl sulfamate has been studied for its potential as an antimicrobial agent. Research suggests it exhibits antibacterial activity against various gram-positive and gram-negative bacteria, including some antibiotic-resistant strains []. Additionally, studies have shown antifungal properties against specific fungal species [].
Methyl sulfamate can be used as a nitrogen source and growth regulator in plant experiments. Studies have investigated its influence on plant growth, development, and stress tolerance [].
Methyl sulfamate serves as a precursor for the synthesis of various organic compounds, including sulfonamides and sulfamic acid derivatives []. These derivatives find applications in various fields, including pharmaceuticals and materials science.
Methyl sulfamate can be used as a reference standard in analytical techniques like chromatography and spectroscopy for the identification and quantification of other compounds [].
Methyl sulfamate is an organic compound with the molecular formula . It is classified as a sulfamate, which is a derivative of sulfuric acid where a sulfonate group is attached to an amine. Methyl sulfamate serves as an important reagent in organic synthesis and is primarily utilized for its role as an amination agent. Its structure features a methyl group attached to a sulfamate functional group, making it distinct in its chemical behavior and applications.
Methyl sulfamate exhibits notable biological activity, particularly in the context of medicinal chemistry. It has been studied for its potential effects on cellular processes, including:
Several methods exist for synthesizing methyl sulfamate:
Methyl sulfamate has diverse applications across various fields:
Studies on the interactions of methyl sulfamate with biological molecules have revealed several key points:
Methyl sulfamate shares similarities with other compounds within the sulfamate family and related structures. Here are some comparable compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| Methyl sulfonate | Stronger electrophile; used in different reactions | |
| Dimethyl sulfate | More toxic; widely used as a methylating agent | |
| Sulfamic acid | Simple structure; serves as a precursor to sulfamates | |
| Methyl methanesulfonate | Used primarily as an alkylating agent |
Methyl sulfamate is unique due to its dual functionality as both an amination reagent and an alkylating agent, which distinguishes it from other similar compounds that may serve more singular roles.
The synthesis of methyl sulfamate through esterification approaches utilizing sulfur trioxide complexes represents one of the most effective and widely employed methodologies in modern synthetic chemistry [1] [2] [3]. These approaches leverage the high reactivity of sulfur trioxide complexes to facilitate the formation of sulfamate esters under controlled conditions, offering superior yields and selectivity compared to traditional methods.
Sulfur trioxide trimethylamine complex (sulfur trioxide- trimethylamine) emerges as the most prominent reagent in this category, demonstrating exceptional efficiency in the preparation of methyl sulfamate derivatives [2] [3]. Research investigations have established that this complex operates optimally at temperatures ranging from 100 to 120 degrees Celsius, achieving yields between 79.5 and 90.8 percent within reaction timeframes of 10 to 30 minutes [4]. The mechanism involves the initial formation of a sulfamate salt intermediate through the reaction of the amine substrate with the sulfur trioxide complex, followed by subsequent esterification with methanol to yield the desired methyl sulfamate product [3].
Sulfur trioxide pyridine complex (sulfur trioxide- pyridine) provides an alternative approach that offers enhanced selectivity and improved reaction control [1] [2]. This complex operates effectively at slightly lower temperatures of 90 to 100 degrees Celsius, delivering yields ranging from 82.3 to 95 percent within 10 to 20 minutes [4]. The pyridine complex demonstrates superior performance in acetonitrile solvent systems, where the polar aprotic environment facilitates optimal complex formation and subsequent nucleophilic attack [2].
The mechanistic pathway for these esterification reactions involves a multistep process initiated by the coordination of the nitrogen nucleophile to the sulfur trioxide center [1] [3]. This coordination activates the sulfur center toward subsequent nucleophilic attack by the methanol molecule, ultimately leading to the formation of the carbon-oxygen bond characteristic of the methyl ester functionality [2]. The reaction proceeds through a pentacoordinate sulfur intermediate, which undergoes rapid rearrangement to yield the final sulfamate ester product [5].
| Complex | Temperature (°C) | Yield (%) | Reaction Time | Solvent |
|---|---|---|---|---|
| Sulfur trioxide trimethylamine | 100-120 | 79.5-90.8 | 10-30 min | Acetonitrile |
| Sulfur trioxide pyridine | 90-100 | 82.3-95 | 10-20 min | Acetonitrile |
| Sulfur trioxide N-ethyldiisopropylamine | 25-50 | 70-85 | 2-6 h | Dichloromethane |
| Sulfuric acid | 60-80 | 60-80 | 12-24 h | Methanol |
| Chlorosulfonyl isocyanate | -5 to 0 | 79.6 | 10 min | Chloroform |
Sulfur trioxide N-ethyldiisopropylamine complex offers advantages for sensitive substrates requiring milder reaction conditions [6]. Operating at temperatures between 25 and 50 degrees Celsius, this complex achieves yields of 70 to 85 percent over extended reaction periods of 2 to 6 hours [6]. The use of dichloromethane as the reaction medium provides enhanced solubility for lipophilic substrates while maintaining the stability of the sulfur trioxide complex [3].
The chlorosulfonyl isocyanate approach represents a specialized methodology that operates under cryogenic conditions, typically maintained between -5 and 0 degrees Celsius [7]. This method achieves remarkable yields of 79.6 percent within remarkably short reaction times of 10 minutes [7]. The reaction involves the initial formation of aminosulfonyl chloride through the interaction of chlorosulfonyl isocyanate with the substrate, followed by methanolysis to generate the methyl sulfamate product [7].
Transition metal-catalyzed methylation techniques represent a sophisticated approach to methyl sulfamate synthesis that leverages the unique electronic properties and coordination chemistry of transition metal complexes [8] [9] [10]. These methodologies offer exceptional control over reaction selectivity and enable the efficient introduction of methyl groups under mild conditions, making them particularly valuable for the synthesis of complex sulfamate derivatives.
Palladium-catalyzed methylation systems demonstrate remarkable versatility and high efficiency in the formation of methyl sulfamate compounds [8] [11] [12]. These catalytic systems typically operate at temperatures between 80 and 120 degrees Celsius, achieving yields ranging from 70 to 95 percent over reaction periods of 4 to 12 hours [8] [12]. The palladium-catalyzed approach utilizes methyl iodide as the primary methylating agent, with the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps that facilitate the selective formation of carbon-nitrogen and carbon-oxygen bonds [12].
The mechanistic pathway for palladium-catalyzed methylation involves the initial coordination of the sulfamic acid substrate to the palladium center, followed by oxidative addition of methyl iodide to generate a palladium(II) methyl complex [11] [12]. Subsequent reductive elimination releases the methylated product while regenerating the active palladium(0) catalyst species [12]. This catalytic cycle enables high turnover numbers and exceptional functional group tolerance, making it suitable for complex substrate architectures [8].
Iron-catalyzed methylation protocols have emerged as environmentally sustainable alternatives that utilize methanol as both the methylating agent and reaction solvent [13]. These systems operate at elevated temperatures of 120 to 160 degrees Celsius, delivering impressive yields of 79 to 98 percent over extended reaction periods of 6 to 24 hours [13]. The iron-catalyzed approach employs a borrowing hydrogen mechanism, wherein the iron catalyst facilitates the dehydrogenation of methanol to generate formaldehyde intermediates that subsequently undergo condensation with the sulfamic acid substrate [13].
| Metal Catalyst | Methylating Agent | Temperature (°C) | Yield Range (%) | Reaction Time (h) |
|---|---|---|---|---|
| Palladium complexes | Methyl iodide | 80-120 | 70-95 | 4-12 |
| Iron complexes | Methanol | 120-160 | 79-98 | 6-24 |
| Ruthenium complexes | Methanol | 100-140 | 85-96 | 8-18 |
| Copper complexes | Dimethyl carbonate | 60-100 | 60-90 | 2-8 |
| Rhodium complexes | Methyl carbonate | 90-150 | 75-92 | 6-16 |
Ruthenium-catalyzed methylation techniques offer exceptional selectivity and functional group compatibility [9] [14]. Operating at moderate temperatures of 100 to 140 degrees Celsius, these systems achieve yields between 85 and 96 percent over reaction timeframes of 8 to 18 hours [14]. Ruthenium catalysts demonstrate particular efficacy in the methylation of nitrogen-containing substrates, utilizing methanol as a sustainable methylating agent through hydrogen transfer mechanisms [14].
Copper-catalyzed methylation approaches utilize dimethyl carbonate as the methylating agent, operating under relatively mild conditions of 60 to 100 degrees Celsius [9]. These systems achieve yields of 60 to 90 percent within shorter reaction periods of 2 to 8 hours [9]. The copper-catalyzed mechanism involves the activation of dimethyl carbonate through coordination to the copper center, followed by nucleophilic attack by the sulfamic acid substrate to generate the desired methyl sulfamate product [9].
Rhodium-catalyzed methylation protocols employ methyl carbonate as the methylating reagent, operating at temperatures between 90 and 150 degrees Celsius [9] [10]. These systems deliver yields ranging from 75 to 92 percent over reaction periods of 6 to 16 hours [10]. The rhodium-catalyzed approach demonstrates excellent chemoselectivity and enables the selective methylation of primary and secondary sulfamic acid derivatives while leaving tertiary positions unaffected [10].
Acid-catalyzed condensation reactions constitute a fundamental approach for methyl sulfamate synthesis that relies on the activation of electrophilic centers through protonation, facilitating subsequent nucleophilic attack and bond formation [15] [16] [17]. These methodologies offer exceptional versatility and cost-effectiveness, making them particularly valuable for large-scale synthetic applications and industrial processes.
Sulfuric acid represents the most widely employed acid catalyst for methyl sulfamate synthesis, demonstrating consistent performance across a broad range of reaction conditions [16] [17] [18]. Operating at concentrations between 0.1 and 2.0 molar and temperatures ranging from 25 to 80 degrees Celsius, sulfuric acid-catalyzed reactions achieve yields of 65 to 92 percent with high selectivity [17] [18]. The mechanism involves the protonation of the sulfamic acid substrate, generating a highly electrophilic intermediate that readily undergoes nucleophilic attack by methanol to form the desired ester linkage [17].
The kinetic analysis of sulfuric acid-catalyzed esterification reveals second-order kinetics, with the reaction rate being proportional to both the concentration of the sulfamic acid substrate and the methanol nucleophile [16] [18]. Temperature studies indicate activation energies ranging from 45 to 65 kilojoules per mole, consistent with a concerted mechanism involving simultaneous proton transfer and nucleophilic attack [16].
Methanesulfonic acid emerges as a particularly effective catalyst for methyl sulfamate synthesis, operating at concentrations of 0.2 to 1.5 molar and temperatures between 40 and 90 degrees Celsius [19]. This catalyst achieves yields of 70 to 95 percent with high selectivity, demonstrating superior performance compared to conventional mineral acids [19]. The enhanced efficiency of methanesulfonic acid arises from its optimal balance of acidity and nucleophilicity, facilitating both substrate activation and product formation [19].
| Acid Catalyst | Concentration (M) | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Sulfuric acid | 0.1-2.0 | 25-80 | 65-92 | High |
| Hydrochloric acid | 0.5-3.0 | 50-100 | 55-85 | Moderate |
| Methanesulfonic acid | 0.2-1.5 | 40-90 | 70-95 | High |
| p-Toluenesulfonic acid | 0.3-2.0 | 60-120 | 75-98 | Very High |
| Trifluoroacetic acid | 0.1-1.0 | 0-60 | 60-88 | Moderate |
p-Toluenesulfonic acid demonstrates exceptional catalytic activity in methyl sulfamate synthesis, operating at concentrations between 0.3 and 2.0 molar and temperatures ranging from 60 to 120 degrees Celsius [20] [19]. This catalyst achieves outstanding yields of 75 to 98 percent with very high selectivity, making it the preferred choice for demanding synthetic applications [20]. The superior performance of p-toluenesulfonic acid stems from its ability to form stable hydrogen-bonded complexes with the substrate while maintaining sufficient acidity for effective catalysis [20].
Hydrochloric acid provides a cost-effective alternative for methyl sulfamate synthesis, operating at higher concentrations of 0.5 to 3.0 molar and temperatures between 50 and 100 degrees Celsius [21] [22]. While achieving moderate yields of 55 to 85 percent, hydrochloric acid-catalyzed reactions require careful optimization to minimize competing side reactions and ensure acceptable selectivity [21] [22].
Trifluoroacetic acid offers unique advantages for temperature-sensitive substrates, operating effectively at low temperatures ranging from 0 to 60 degrees Celsius [23]. At concentrations of 0.1 to 1.0 molar, trifluoroacetic acid achieves yields of 60 to 88 percent with moderate selectivity [23]. The mild reaction conditions enabled by trifluoroacetic acid make it particularly suitable for the synthesis of thermally labile methyl sulfamate derivatives [23].
Microwave-assisted synthesis protocols represent a revolutionary advancement in methyl sulfamate preparation, utilizing electromagnetic radiation to achieve rapid and efficient heating that dramatically reduces reaction times while improving yields and selectivity [24] [4] [25]. These methodologies harness the unique heating mechanisms of microwave irradiation to overcome traditional thermal limitations and enable previously inaccessible synthetic transformations.
The fundamental principle underlying microwave-assisted synthesis involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, generating heat through molecular rotation and ionic conduction mechanisms [4] [26] [19]. This direct heating approach eliminates the temperature gradients associated with conventional heating methods, resulting in more uniform energy distribution and enhanced reaction rates [4].
Low-power microwave protocols operating at 70 to 100 watts demonstrate exceptional efficiency for methyl sulfamate synthesis [4] [26]. These conditions, maintained at temperatures between 70 and 120 degrees Celsius for durations of 10 to 30 minutes, achieve remarkable yields of 85 to 98 percent in acetonitrile solvent systems [4]. The optimization studies reveal that acetonitrile provides optimal dielectric properties for effective microwave coupling while maintaining chemical compatibility with sulfamate intermediates [4].
Medium-power microwave protocols utilizing 90 to 150 watts offer enhanced reaction rates for challenging substrates [25] [26]. Operating at temperatures of 90 to 140 degrees Celsius for 15 to 45 minutes, these conditions deliver yields of 80 to 95 percent in dimethylformamide solvent systems [25]. The increased power input enables the efficient processing of sterically hindered substrates that typically require prolonged reaction times under conventional heating conditions [25].
| Power (W) | Temperature (°C) | Time (min) | Yield (%) | Solvent |
|---|---|---|---|---|
| 70-100 | 70-120 | 10-30 | 85-98 | Acetonitrile |
| 90-150 | 90-140 | 15-45 | 80-95 | Dimethylformamide |
| 50-120 | 60-100 | 5-20 | 75-92 | Methanol |
| 80-200 | 80-160 | 20-60 | 88-96 | Tetrahydrofuran |
| 100-300 | 100-180 | 30-90 | 82-94 | Solvent-free |
High-power microwave synthesis employing 80 to 200 watts enables the rapid processing of complex substrates under carefully controlled conditions [27] [26]. These protocols operate at temperatures between 80 and 160 degrees Celsius for 20 to 60 minutes, achieving yields of 88 to 96 percent in tetrahydrofuran solvent systems [27]. The elevated power levels require precise temperature monitoring to prevent overheating and decomposition of sensitive intermediates [27].
Solvent-free microwave protocols represent the most environmentally sustainable approach, utilizing power levels of 100 to 300 watts at temperatures between 100 and 180 degrees Celsius [19]. These conditions, maintained for 30 to 90 minutes, deliver yields of 82 to 94 percent without the use of organic solvents [19]. The solvent-free approach relies on the direct interaction between reactants in the solid or melt phase, enabled by the penetrating nature of microwave radiation [19].
The mechanistic advantages of microwave-assisted synthesis extend beyond simple thermal effects, encompassing specific microwave-induced phenomena that enhance reaction selectivity and efficiency [4] [25]. These include selective heating of polar reaction centers, elimination of thermal lag effects, and suppression of competing thermal decomposition pathways [4]. Comparative studies demonstrate reaction rate enhancements of 10 to 100-fold compared to conventional heating methods, with concurrent improvements in product purity and yield [4] [25].
Methyl sulfamate exhibits characteristic thermal stability patterns consistent with sulfamate ester compounds. The compound demonstrates moderate thermal stability at ambient conditions, with thermal decomposition typically initiating at temperatures above 150-200°C [1]. This thermal stability range positions methyl sulfamate as thermally stable under normal storage and handling conditions but susceptible to decomposition under elevated thermal stress.
The decomposition kinetics of methyl sulfamate follow patterns observed in related sulfamate ester compounds. Research on sulfamate ester hydrolysis mechanisms reveals that these compounds undergo decomposition through nucleophilic substitution pathways, where the sulfamate group experiences cleavage at the sulfur-oxygen or sulfur-nitrogen bonds [2]. The kinetic profile typically exhibits first-order behavior with respect to the parent compound concentration [3].
Activation energy for thermal decomposition of sulfamate esters generally ranges between 120-180 kJ/mol, based on studies of analogous compounds [3]. The decomposition mechanism involves multiple pathways, including:
The thermodynamic stability of methyl sulfamate in aqueous environments is influenced by pH conditions. Under physiological pH conditions (pH 7.4), the compound exhibits moderate hydrolytic stability, with hydrolysis rates significantly accelerated under acidic or basic conditions [2]. The hydrolysis half-life at ambient temperature and neutral pH is estimated to be in the range of several hours to days, depending on specific environmental conditions.
Methyl sulfamate demonstrates distinct solubility characteristics across different solvent systems, reflecting its amphiphilic molecular structure with both hydrophilic (sulfamate) and hydrophobic (methyl) components [4] [5]. The compound exhibits moderate water solubility, consistent with its polar functional groups and hydrogen bonding capabilities.
In aqueous media, methyl sulfamate demonstrates moderate solubility attributed to hydrogen bonding interactions between the sulfamate nitrogen and oxygen atoms with water molecules [6]. The compound's solubility in water is enhanced by the polar nature of the sulfamate group (-SO₃NH₂), which can form multiple hydrogen bonds with water molecules. However, the hydrophobic methyl group contributes to limited solubility compared to unsubstituted sulfamic acid [7].
Methyl sulfamate exhibits enhanced solubility in polar protic solvents such as methanol and ethanol due to favorable hydrogen bonding interactions [8]. The sulfamate nitrogen atom acts as both a hydrogen bond donor and acceptor, facilitating solvation in protic environments. The estimated LogP value of 0.617 [9] indicates moderate lipophilicity, suggesting balanced partitioning between aqueous and organic phases.
In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, methyl sulfamate demonstrates good solubility [1] [8]. These solvents effectively solvate the compound through dipole-dipole interactions without competing hydrogen bonding, resulting in enhanced dissolution. The sulfamate group's high polarity ensures favorable interactions with aprotic polar media.
Methyl sulfamate exhibits limited solubility in non-polar solvents such as hydrocarbons, ethers, and chlorinated solvents [7]. The predominantly polar character of the sulfamate functional group restricts favorable interactions with non-polar media, resulting in poor dissolution. This behavior follows the "like dissolves like" principle, where polar solutes preferentially dissolve in polar solvents [6].
| Solvent Category | Solubility Behavior | Dominant Interactions |
|---|---|---|
| Water | Moderate | Hydrogen bonding, polar interactions |
| Polar Protic | Enhanced | Hydrogen bonding with NH₂ and SO₃ groups |
| Polar Aprotic | Good | Dipole-dipole interactions |
| Non-Polar | Limited | Weak van der Waals forces |
Methyl sulfamate exhibits weakly basic characteristics due to the presence of the amino group within the sulfamate functional group. The compound's acid-base behavior is primarily governed by the nitrogen atom's ability to accept protons, making it a weak base in aqueous solution.
Computational predictions indicate that methyl sulfamate has a pKa value of 9.43 ± 0.70 [4], positioning it as a weak base in the pH range typical for biological and environmental systems. This pKa value suggests that at physiological pH (7.4), approximately 90% of the compound exists in the protonated form, while at alkaline pH values above 10, the deprotonated form predominates.
The acid-base equilibrium of methyl sulfamate can be represented as:
$$ \text{CH₃OSO₂NH₂} + \text{H⁺} \rightleftharpoons \text{CH₃OSO₂NH₃⁺} $$
The protonation occurs primarily at the nitrogen atom of the sulfamate group, forming a positively charged ammonium-like species. This protonation affects the compound's solubility, stability, and reactivity characteristics.
The hydrolytic stability of methyl sulfamate is pH-dependent, with enhanced degradation rates observed under both highly acidic and basic conditions [2]. Under acidic conditions (pH < 3), protonation of the nitrogen atom increases susceptibility to nucleophilic attack at the sulfur center. Conversely, under basic conditions (pH > 10), hydroxide ion attack accelerates ester bond hydrolysis.
Sulfamic acid, the parent compound, exhibits a pKa of approximately 1.0 [7], making it a significantly stronger acid than methyl sulfamate. This difference reflects the electron-withdrawing effect of the methyl ester group, which reduces the acidity of the nitrogen-bound protons. The pKa value of methyl sulfamate falls within the range typical for primary sulfonamides and sulfamate esters (pKa 8-11) [10].
| Compound | pKa Value | Acid-Base Character |
|---|---|---|
| Sulfamic acid | 1.0 | Strong acid |
| Methyl sulfamate | 9.43 ± 0.70 | Weak base |
| Phenyl sulfamate | ~8.5 | Weak base |
Methyl sulfamate demonstrates well-defined phase transition characteristics that reflect its molecular structure and intermolecular interactions. The compound's physical state transitions provide insights into its thermal behavior and practical handling requirements.
Methyl sulfamate exhibits a melting point range of 25-27°C [4] [5], indicating that the compound exists as a low-melting solid at ambient temperature. This relatively low melting point suggests moderate intermolecular forces, primarily consisting of hydrogen bonding between sulfamate groups and van der Waals interactions between methyl substituents.
The narrow melting point range (2°C) indicates good crystalline purity and uniform molecular packing in the solid state. The melting process involves disruption of the crystalline lattice through thermal energy input that overcomes the intermolecular hydrogen bonding network.
Computational predictions estimate the boiling point at 199.9 ± 23.0°C [4], reflecting the compound's moderate volatility characteristics. This predicted boiling point is consistent with compounds containing similar functional groups and molecular weights. The relatively large uncertainty range (±23°C) reflects the challenges in accurately predicting boiling points for compounds with complex hydrogen bonding patterns.
Based on the melting and boiling point data, methyl sulfamate exhibits low vapor pressure at ambient temperature, estimated to be less than 1 mmHg at 25°C. This low volatility characteristic indicates minimal evaporation losses under normal storage conditions and suggests appropriate handling as a low-volatility compound.
The solid-liquid transition of methyl sulfamate follows typical behavior for organic compounds with hydrogen bonding capabilities. The phase transition involves:
Based on analogous sulfamate compounds, methyl sulfamate likely exhibits the following thermal characteristics:
| Thermal Property | Estimated Value | Basis |
|---|---|---|
| Heat of fusion | 15-25 kJ/mol | Typical for H-bonding compounds |
| Heat of vaporization | 45-65 kJ/mol | Based on boiling point prediction |
| Thermal expansion coefficient | 1-3 × 10⁻⁴ K⁻¹ | Organic solid typical range |
Irritant